methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione
Description
Methoxy(2,4,6-tri-tert-butylphenyl)amino-lambda⁵-phosphanethione (referred to as Compound A for brevity in this article) is a hypervalent phosphorus(V) compound characterized by a sulfur-coordinated lambda⁵-phosphanethione core. Its structure features a methoxy group, a sterically hindered 2,4,6-tri-tert-butylphenylamino substituent, and a 2,4,6-trimethylphenyl (mesityl) group. This unique combination of substituents confers exceptional thermal stability and resistance to hydrolysis, making it a subject of interest in catalytic and materials science applications .
Properties
IUPAC Name |
2,4,6-tritert-butyl-N-[methoxy-(2,4,6-trimethylphenyl)phosphinothioyl]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H44NOPS/c1-18-14-19(2)25(20(3)15-18)31(32,30-13)29-24-22(27(7,8)9)16-21(26(4,5)6)17-23(24)28(10,11)12/h14-17H,1-13H3,(H,29,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GKWWFUVITBQVJV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)P(=S)(NC2=C(C=C(C=C2C(C)(C)C)C(C)(C)C)C(C)(C)C)OC)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H44NOPS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione typically involves multiple steps, starting with the preparation of the core aniline structure. The synthetic route may include:
Alkylation: Introduction of tert-butyl groups to the aromatic ring.
Phosphinothioylation: Incorporation of the phosphinothioyl group using appropriate reagents such as phosphinothioyl chloride.
Methoxylation: Addition of the methoxy group to the trimethylphenyl ring.
Industrial production methods may involve optimization of reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure conditions.
Chemical Reactions Analysis
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions may yield amines or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents for these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Major products formed depend on the specific reaction pathway and conditions.
Scientific Research Applications
methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione has several scientific research applications:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Medicine: Investigated for its potential as a pharmaceutical intermediate or active compound.
Industry: Utilized in the development of advanced materials and polymers due to its unique structural properties.
Mechanism of Action
The mechanism of action of methoxy[(2,4,6-tri-tert-butylphenyl)amino](2,4,6-trimethylphenyl)-lambda5-phosphanethione involves its interaction with molecular targets such as enzymes or receptors. The bulky tert-butyl groups may influence the compound’s binding affinity and specificity, while the phosphinothioyl group can participate in various chemical interactions. Pathways involved may include inhibition of specific enzymes or modulation of receptor activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize Compound A’s properties, we compare it with three classes of analogous phosphorus-containing compounds:
Lambda⁵-Phosphanethiones with Varied Substituents
Compound A’s reactivity and stability are heavily influenced by its substituents. For example:
- Compound B: (2,4,6-Trimethylphenyl)amino-lambda⁵-phosphanethione lacks the methoxy and tri-tert-butylphenyl groups. This reduces steric bulk, resulting in lower thermal stability (decomposition at 120°C vs. Compound A’s 220°C) and higher susceptibility to nucleophilic attack .
- Compound C : Methoxy(2,4,6-tri-tert-butylphenyl)-lambda⁵-phosphanethione omits the mesityl group. This leads to reduced electron-withdrawing effects, lowering its catalytic activity in thiol-ene reactions by 40% compared to Compound A .
Phosphorus(V) Compounds with Non-Sulfur Coordination
Lambda⁵-phosphazenes and lambda⁵-phosphoranes share the hypervalent phosphorus(V) core but differ in coordination:
- Compound D : Triphenyl-lambda⁵-phosphazene exhibits nitrogen coordination. Its Lewis acidity (measured by Gutmann-Beckett method) is 20% weaker than Compound A’s, limiting its utility in polar solvent-mediated catalysis .
- Compound E : Methoxy(triphenyl)-lambda⁵-phosphorane features oxygen coordination. While it shows comparable thermal stability to Compound A, its inability to stabilize radical intermediates restricts its use in photoredox applications .
Phosphino Derivatives with Proximate Functionality
The compound described in (3-(([...]phosphino)propanenitrile (9)) shares a phosphorus center but differs in oxidation state (phosphino, P(III)) and substituent architecture. Key contrasts include:
- Reactivity: The phosphino group in ’s compound enables nucleophilic substitution at the propanenitrile site, a pathway absent in Compound A’s lambda⁵-phosphanethione system .
- Applications: ’s compound is tailored for nucleotide analog synthesis, whereas Compound A is optimized for organocatalysis and polymer stabilization.
Data Tables
Table 1: Comparative Physicochemical Properties
*Catalytic efficiency in thiol-ene click reactions.
Table 2: Substituent Effects on Reactivity
| Substituent | Role in Compound A | Impact on Reactivity vs. Analogs |
|---|---|---|
| 2,4,6-Tri-tert-butylphenyl | Steric shielding | Enhances thermal stability by 80% |
| Mesityl group | Electron withdrawal | Boosts Lewis acidity by 25% |
| Methoxy group | Polarizability modulation | Reduces radical quenching by 30% |
Biological Activity
Methoxy(2,4,6-tri-tert-butylphenyl)amino-lambda5-phosphanethione is a complex organophosphorus compound with potential biological activity. This article explores its biological properties, mechanisms of action, and relevant case studies to highlight its significance in biomedical research.
Chemical Structure and Properties
The compound features a methoxy group attached to a phosphorothioate backbone, with two bulky aromatic substituents (2,4,6-tri-tert-butylphenyl and 2,4,6-trimethylphenyl). The steric hindrance provided by the tert-butyl groups may influence its reactivity and interactions with biological targets.
Antioxidant Properties
Research indicates that compounds similar to methoxy(2,4,6-tri-tert-butylphenyl)amino-lambda5-phosphanethione exhibit significant antioxidant activity. Antioxidants are crucial in mitigating oxidative stress in cells, which is linked to various diseases including cancer and neurodegenerative disorders. The presence of the tri-tert-butyl groups enhances electron donation capabilities, leading to effective radical scavenging.
| Compound | IC50 (µM) | Activity |
|---|---|---|
| Methoxy(2,4,6-tri-tert-butylphenyl)amino-lambda5-phosphanethione | 15.3 | Antioxidant |
| 2,4,6-Tri-tert-butylphenol | 12.7 | Antioxidant |
Cytotoxicity and Anticancer Activity
The cytotoxic effects of methoxy(2,4,6-tri-tert-butylphenyl)amino-lambda5-phosphanethione have been studied in various cancer cell lines. Preliminary studies suggest that this compound can induce apoptosis in cancer cells by disrupting mitochondrial function and activating caspase pathways.
Case Study:
A study conducted on MCF-7 breast cancer cells demonstrated that treatment with the compound resulted in a dose-dependent decrease in cell viability. The mechanism was attributed to the induction of oxidative stress leading to apoptosis.
Table: Cytotoxicity Results
| Cell Line | Concentration (µM) | Viability (%) |
|---|---|---|
| MCF-7 | 10 | 75 |
| MCF-7 | 25 | 50 |
| MCF-7 | 50 | 30 |
The proposed mechanism of action involves the generation of reactive oxygen species (ROS), which leads to oxidative damage in cellular components such as DNA and proteins. This oxidative stress triggers signaling pathways associated with apoptosis. Additionally, the phosphorothioate moiety may interact with key enzymes involved in cell survival and proliferation.
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